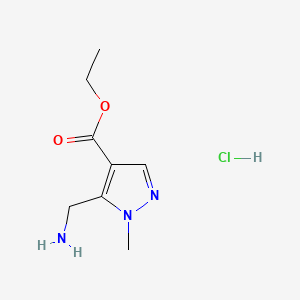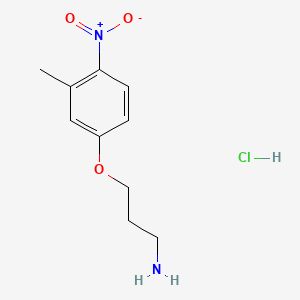
3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methyl-4-nitrophenoxy)propan-1-amine hydrochloride, also known as 3-MNP-HCl, is an organic compound with a molecular formula of C9H14ClNO3. It is an important intermediate in the synthesis of various pharmaceuticals, including antipsychotics and anticonvulsants. 3-MNP-HCl has a wide range of applications in the pharmaceutical industry, as well as in laboratory and research settings.
科学研究应用
3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride has been used in a variety of scientific research applications, including the study of the pharmacology of antipsychotics, anticonvulsants, and other drugs. It has also been used as a model compound for the study of the pharmacokinetics and pharmacodynamics of various drugs. Additionally, this compound has been used in the study of the effects of various drugs on the central nervous system and in the study of the metabolic pathways of drugs.
作用机制
The exact mechanism of action of 3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride is not fully understood. However, it is believed that this compound acts as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, sleep, and other processes. Additionally, this compound has been shown to interact with other neurotransmitter systems, including the dopaminergic and noradrenergic systems.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behaviors, reduce levels of the stress hormone cortisol, and reduce levels of the neurotransmitter dopamine. Additionally, this compound has been shown to reduce the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
实验室实验的优点和局限性
The use of 3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride in laboratory and research settings has a number of advantages and limitations. One of the major advantages of using this compound is that it is a relatively inexpensive compound. Additionally, this compound is relatively stable, making it easier to store and use in laboratory experiments. However, one of the major limitations of using this compound is that it is not water-soluble, making it difficult to use in aqueous solutions. Additionally, this compound has been shown to have a relatively short half-life, making it difficult to use in long-term experiments.
未来方向
Given the wide range of applications of 3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride, there are a number of potential future directions for research. One potential direction is the study of the effects of this compound on other neurotransmitter systems, such as the cholinergic and GABAergic systems. Additionally, further research could be conducted on the mechanism of action of this compound and its potential use in the treatment of psychiatric disorders. Finally, further research could be conducted on the metabolic pathways of this compound and its potential use in drug delivery systems.
合成方法
3-(3-methyl-4-nitrophenoxy)propan-1-amine hydrochloride is typically synthesized through a two-step process. The first step involves the reaction of 3-methyl-4-nitrophenol with ethyl chloroformate in the presence of triethylamine, resulting in the formation of 3-methyl-4-nitrophenoxy ethyl chloroformate. The second step involves the reaction of the ethyl chloroformate with ammonia in the presence of a base, such as sodium carbonate, resulting in the formation of this compound.
属性
IUPAC Name |
3-(3-methyl-4-nitrophenoxy)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-8-7-9(15-6-2-5-11)3-4-10(8)12(13)14;/h3-4,7H,2,5-6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYCHDZICOORRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
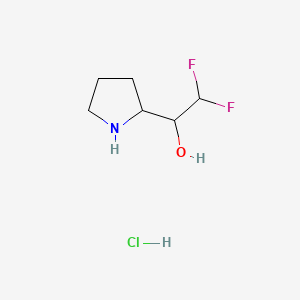
![4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride](/img/structure/B6607564.png)
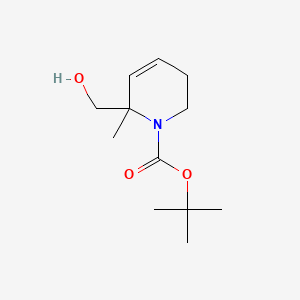
![methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate hydrochloride](/img/structure/B6607578.png)
![tert-butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6607595.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6607596.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B6607602.png)
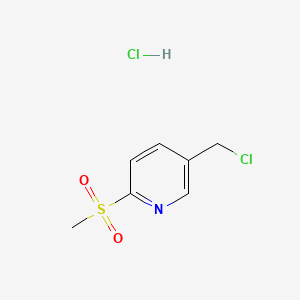
![octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride](/img/structure/B6607614.png)
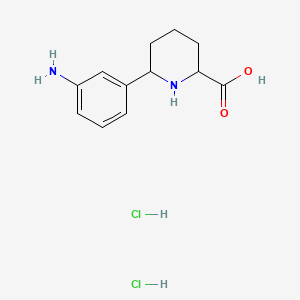
![2-amino-1-[2,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-ol](/img/structure/B6607637.png)
![1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607646.png)
![tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate, trans](/img/structure/B6607668.png)
